molecular formula C15H20FN3O3 B2722154 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate CAS No. 894020-70-3

2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate

Cat. No. B2722154
CAS RN: 894020-70-3
M. Wt: 309.341
InChI Key: FJMLOIPFYKUWJF-UHFFFAOYSA-N
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Description

This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms. The name suggests it contains a carbamate group (-O-CO-NH-) and a dimethylamino group (-N(CH3)2), both of which are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy to determine . The compound likely has a complex 3D structure due to the presence of the pyrrolidinone ring .


Chemical Reactions Analysis

The chemical reactivity of this compound could be quite diverse due to the presence of several functional groups. The carbamate group might undergo hydrolysis under acidic or basic conditions. The dimethylamino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Based on its structure, we can predict that it might have moderate polarity and could be soluble in some organic solvents .

Scientific Research Applications

Synthetic Intermediates and Methodology Development

One area of research has involved the synthesis of structurally complex compounds that serve as intermediates for biologically active substances. For instance, a study demonstrated a rapid synthetic method for an important intermediate closely related to the chemical structure , which is crucial for the synthesis of compounds like omisertinib (AZD9291), a drug used in cancer therapy. This method achieved a high total yield, indicating its efficiency and potential application in medicinal chemistry (Zhao et al., 2017).

Fluorescent Probes and Sensing Applications

Another significant application involves the development of fluorescent probes for sensing purposes. Derivatives of the compound have been used to create fluoroionophores, which are capable of selectively binding to specific metal ions. Such compounds have demonstrated utility in detecting Zn+2 ions, showcasing their potential in environmental monitoring and biological imaging (Hong et al., 2012).

Organic Light-Emitting Devices (OLEDs)

Research has also explored the use of related compounds in the synthesis of low-molecular-weight compounds for application in organic light-emitting devices (OLEDs). These studies aim to enhance the photophysical properties of OLED materials, contributing to the development of more efficient and durable electronic displays (Dobrikov et al., 2011).

Non-Linear Optical Materials

Moreover, compounds derived from "2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate" have been characterized for their potential use as non-linear optical materials. These materials are crucial for applications in telecommunications and information processing, where their unique optical properties can be harnessed for modulating light signals (Singh et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many carbamate-containing compounds are used as pesticides, where they inhibit acetylcholinesterase in insects. In pharmaceuticals, the mechanism of action can vary widely .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses in medicinal chemistry, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

2-(dimethylamino)ethyl N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c1-18(2)7-8-22-15(21)17-12-9-14(20)19(10-12)13-5-3-11(16)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMLOIPFYKUWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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